4,4'-Difluorobenzophenone

Catalog No.
S603926
CAS No.
345-92-6
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Difluorobenzophenone

CAS Number

345-92-6

Product Name

4,4'-Difluorobenzophenone

IUPAC Name

bis(4-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

LSQARZALBDFYQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F

Synonyms

Bis(4-fluorophenyl) Ketone; Bis(4-fluorophenyl)methanone; Bis(p-fluorophenyl) Ketone; Di-p-fluorophenyl Ketone; NSC 51800; p,p’-Difluorobenzophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F

4,4'-Difluorobenzophenone (C13H8F2O) is a colorless solid commonly used as a precursor to polyetherether ketone (PEEK), a high-performance polymer known for its excellent chemical resistance and thermal stability []. However, 4,4'-difluorobenzophenone also finds applications in various scientific research fields, as detailed below:

Study of Membranes

Researchers have employed 4,4'-difluorobenzophenone to investigate the properties of various membranes, including carboxylated, carboxylated/sulfonated, and crosslinked membranes []. These studies have focused on the:

  • Thermal stability: Assessing the ability of membranes to withstand high temperatures without degradation [].
  • Water uptake: Measuring the amount of water absorbed by the membranes [].
  • Proton conductivity: Evaluating the membranes' ability to conduct protons, which are essential for applications like fuel cells [].

4,4'-Difluorobenzophenone is an organic compound with the chemical formula (FC6H4)2CO(FC_6H_4)_2CO. This colorless solid is characterized by its aromatic structure, consisting of two fluorinated phenyl groups linked by a carbonyl group. It is primarily utilized as a precursor in the synthesis of polyetherether ketone, commonly known as PEEK, which is a high-performance polymer known for its thermal stability and chemical resistance. The compound has garnered attention for its applications in various fields, including materials science and organic synthesis .

4,4'-Difluorobenzophenone is considered to have low to moderate toxicity []. However, it's advisable to handle it with care following standard laboratory safety protocols. These include:

  • Wearing gloves, safety glasses, and protective clothing when handling the compound.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.
, including:

  • Acylation: The compound is synthesized through the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. This reaction typically occurs in a petroleum ether solvent .
  • Oxidation: Another synthetic route involves the oxidation of 4,4'-dinitrodiphenylmethane to yield 4,4'-difluorobenzophenone using tetramethylammonium hydroxide as a reagent .
  • Hydrolysis: The hydrolysis of intermediates formed during synthesis can also lead to the production of 4,4'-difluorobenzophenone .

The synthesis of 4,4'-difluorobenzophenone can be achieved through various methods:

  • Acylation Method:
    • React fluorobenzene with p-fluorobenzoyl chloride under aluminum chloride catalysis.
    • The reaction typically occurs in petroleum ether at moderate temperatures.
    • The product is purified through recrystallization .
  • Fluorination Method:
    • Fluorobenzene can be reacted with formaldehyde under acid catalysis to form difluorodiphenylmethane.
    • This intermediate is then oxidized using nitric acid to yield 4,4'-difluorobenzophenone .
  • Hydrolysis Method:
    • Involves acylation of fluorinated compounds followed by hydrolysis to achieve the desired product .

The primary applications of 4,4'-difluorobenzophenone include:

  • Precursor for PEEK: It serves as a vital building block for polyetherether ketone, which is widely used in aerospace, automotive, and electronics due to its excellent mechanical properties and thermal stability.
  • Organic Synthesis: The compound is utilized in various organic reactions as a reagent or intermediate.
  • UV Filters: Some derivatives are explored for use as ultraviolet light absorbers in cosmetic products and plastics .

Several compounds share structural similarities with 4,4'-difluorobenzophenone. Here are some notable examples:

Compound NameStructureKey Characteristics
BenzophenoneC13H10OC_{13}H_{10}OCommonly used as a UV filter; less fluorinated.
2,2'-Difluorobenzophenone(FC6H4)2CO(FC_6H_4)_2COSimilar structure; different fluorination pattern.
4-FluorobenzophenoneC13H9FC_{13}H_{9}FUsed in organic synthesis; less stable than difluoro variant.
2-Hydroxy-4-methoxybenzophenoneC15H14O3C_{15}H_{14}O_3Exhibits different biological activities; used in pharmaceuticals.

Uniqueness of 4,4'-Difluorobenzophenone

The uniqueness of 4,4'-difluorobenzophenone lies in its specific fluorination pattern which enhances its thermal stability and performance as a precursor for high-performance polymers like PEEK. This distinct characteristic differentiates it from other benzophenones that may not possess the same level of chemical resilience or applicability in advanced material technologies .

XLogP3

3.8

Melting Point

103.5 °C

UNII

88BNC11B9C

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (73.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (73.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

345-92-6

Wikipedia

4,4'-difluorobenzophenone

Dates

Modify: 2023-08-15

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